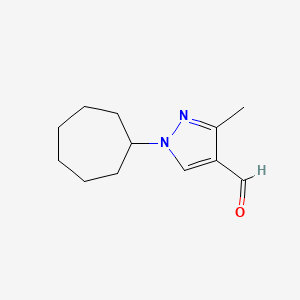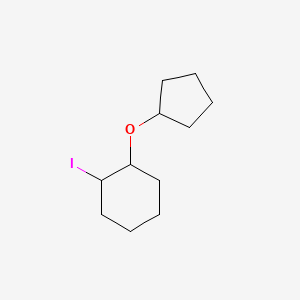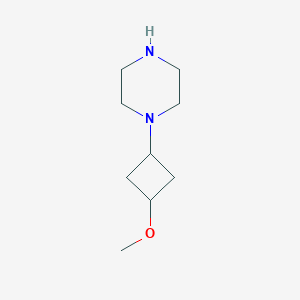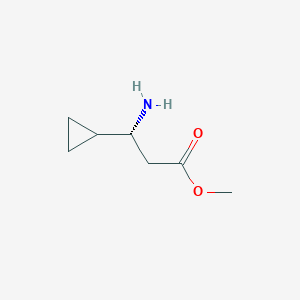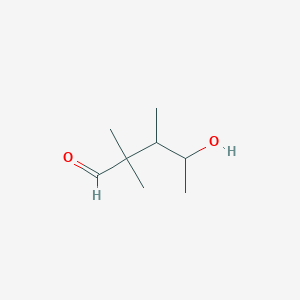
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The thietane ring, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine to form the pyrazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction involving a suitable thietane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thietane derivatives.
科学的研究の応用
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine has several applications in scientific research:
作用機序
The mechanism of action of N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
- N,1,3-Trimethyl-1H-pyrazol-5-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H17N3S |
|---|---|
分子量 |
211.33 g/mol |
IUPAC名 |
N-[3-(1-methylpyrazol-4-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-6-9(5-12-13)3-2-4-11-10-7-14-8-10/h5-6,10-11H,2-4,7-8H2,1H3 |
InChIキー |
VSPZVRLCNWGBCC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CCCNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


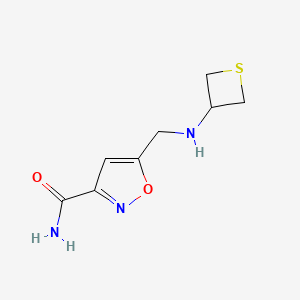
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)

